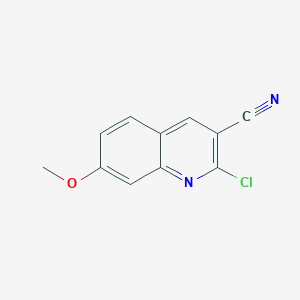

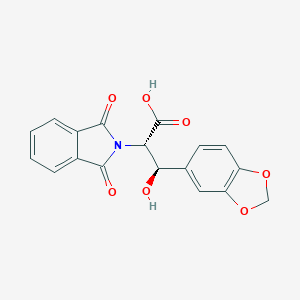

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

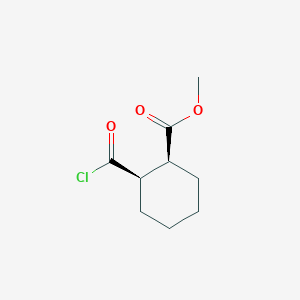

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa (1,3-BDO-N-P-DTD) is an important organic compound in the field of organic chemistry. It is a versatile building block used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has a wide range of applications in scientific research, as well as in industrial and medical applications.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

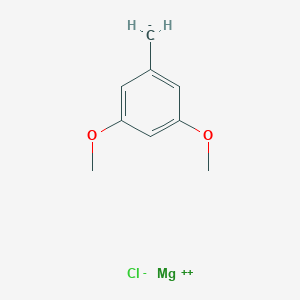

The synthesis pathway for 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves the reaction of 1,3-Benzodioxole with N-phthalimido DL-threo-Droxidopa in the presence of a suitable catalyst.

Starting Materials

1,3-Benzodioxole, N-phthalimido DL-threo-Droxidopa

Reaction

Step 1: Dissolve 1,3-Benzodioxole and N-phthalimido DL-threo-Droxidopa in a suitable solvent such as dichloromethane or chloroform., Step 2: Add a suitable catalyst such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3.OEt2) to the reaction mixture., Step 3: Stir the reaction mixture at room temperature or at a suitable temperature for a suitable duration of time., Step 4: Quench the reaction by adding a suitable quenching agent such as water or sodium bicarbonate., Step 5: Extract the product using a suitable organic solvent such as ethyl acetate or diethyl ether., Step 6: Purify the product using column chromatography or recrystallization.

Mécanisme D'action

1,3-BDO-N-P-DTD acts as a nucleophile in the reaction sequence, forming a dioxolane intermediate. This intermediate is then hydrolyzed to form the desired product. The reaction is highly efficient and yields high purity products.

Effets Biochimiques Et Physiologiques

1,3-BDO-N-P-DTD has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have neuroprotective and anti-cancer properties. It has been shown to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Avantages Et Limitations Des Expériences En Laboratoire

1,3-BDO-N-P-DTD is a versatile building block for the synthesis of a wide range of compounds. It is highly efficient, yielding high purity products. However, it is important to note that the reaction is sensitive to temperature, pH, and other environmental factors, and must be carefully monitored and controlled.

Orientations Futures

1,3-BDO-N-P-DTD has numerous potential applications in scientific research, as well as in industrial and medical applications. Future research could focus on the development of new synthesis methods for 1,3-BDO-N-P-DTD, as well as the development of novel compounds derived from 1,3-BDO-N-P-DTD. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1,3-BDO-N-P-DTD, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential industrial applications of 1,3-BDO-N-P-DTD.

Applications De Recherche Scientifique

1,3-BDO-N-P-DTD is widely used in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of peptides, peptidomimetics, and other biomolecules. It has been used as a substrate for enzyme-catalyzed reactions, as well as in the synthesis of novel small molecules. It is also used in the synthesis of polymers, such as polyamides and polyurethanes.

Propriétés

IUPAC Name |

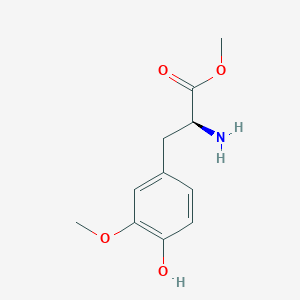

(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFOCUAXRJOPCJ-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.